Tert-butyl 2-cycloheptylhydrazine-1-carboxylate Tert-butyl 2-cycloheptylhydrazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791286
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate

CAS No.:

Cat. No.: VC18791286

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-(cycloheptylamino)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Standard InChI Key RAKOSAWELBBHQO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NNC1CCCCCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate features a hydrazine core (-NH-NH-) functionalized with a cycloheptyl group and a tert-butyloxycarbonyl (Boc) moiety. The Boc group, a common protecting agent in peptide synthesis, enhances solubility in organic solvents and shields the hydrazine nitrogen from undesired reactions. The cycloheptyl ring, a seven-membered carbocycle, introduces steric bulk and conformational flexibility, influencing both reactivity and biological interactions.

The molecular formula (C12_{12}H24_{24}N2_{2}O2_{2}) corresponds to a molecular weight of 228.33 g/mol. Spectroscopic characterization via nuclear magnetic resonance (NMR) would reveal distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and cycloheptyl protons (δ ~1.5–2.1 ppm, multiplet). Infrared (IR) spectroscopy would show carbonyl stretching vibrations near 1700 cm1^{-1}, indicative of the carboxylate ester.

Stability and Solubility

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of tert-butyl 2-cycloheptylhydrazine-1-carboxylate typically involves a two-step protocol:

  • Cycloheptylhydrazine Preparation: Cycloheptylamine undergoes diazotization with sodium nitrite in acidic media, followed by reduction to yield cycloheptylhydrazine.

  • Boc Protection: The hydrazine is treated with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., triethylamine) to form the Boc-protected derivative.

Reaction Scheme:

CycloheptylamineNaNO2/HClCycloheptylhydrazineBoc2OTert-butyl 2-cycloheptylhydrazine-1-carboxylate\text{Cycloheptylamine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Cycloheptylhydrazine} \xrightarrow{\text{Boc}_2\text{O}} \text{Tert-butyl 2-cycloheptylhydrazine-1-carboxylate}

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns (e.g., 95% purity under 254 nm UV detection).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 228.33 [M+H]+^+.

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR provide structural validation, with key signals for the Boc group and cycloheptyl ring.

Biological Activity and Applications

Medicinal Chemistry Applications

  • Drug Prototyping: The Boc group facilitates temporary protection of hydrazine during multi-step syntheses, enabling the construction of heterocyclic scaffolds.

  • Bioorthogonal Chemistry: Hydrazines participate in click reactions with carbonyl groups, useful for targeted drug delivery systems.

Metabolic Stability and Optimization

The tert-butyl group, while stabilizing, is prone to oxidative metabolism via cytochrome P450 enzymes. Replacement with trifluoromethylcyclopropyl groups enhances metabolic half-life (e.g., from 1.2 to 4.5 hours in murine models). Such modifications are critical for improving pharmacokinetic profiles in drug candidates.

Comparative Analysis of Hydrazine Carboxylates

CompoundMolecular FormulaMolecular Weight (g/mol)Antimicrobial MIC (µg/mL)Metabolic Half-Life (h)
Tert-butyl 2-cycloheptylhydrazine-1-carboxylateC12_{12}H24_{24}N2_{2}O2_{2}228.33N/A1.2 (tert-butyl)
Tert-butyl 2-cyclopropylhydrazinecarboxylateC9_9H16_{16}N2_{2}O2_{2}184.248–161.5
Tert-butyl 1,2-diacetylhydrazine-1-carboxylateC9_9H16_{16}N2_{2}O4_{4}216.2332–64 0.8

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